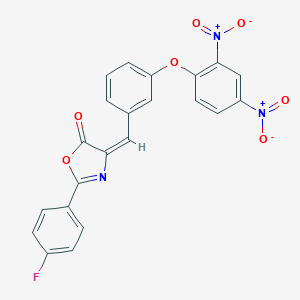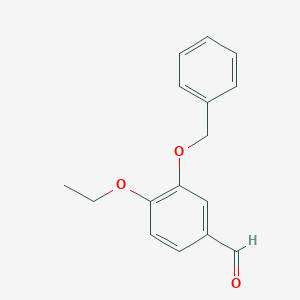![molecular formula C27H17BrClNO5 B401482 1-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B401482.png)
1-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
The synthesis of 3-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves multiple steps, including the formation of the spiro structure and the introduction of bromine and chlorine substituents. The synthetic routes typically involve:
Formation of the spiro structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Bromine and chlorine atoms are introduced using halogenation reactions under controlled conditions.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
3-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving biological activity and interactions with biomolecules.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to these targets, leading to changes in biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can be compared with other similar compounds, such as:
- 3-(4-bromophenyl)-2-((3-chlorobenzyl)thio)-4(3H)-quinazolinone
- 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline
These compounds share some structural similarities but differ in their specific substituents and overall structure, leading to differences in their chemical properties and applications.
Propiedades
Fórmula molecular |
C27H17BrClNO5 |
|---|---|
Peso molecular |
550.8g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-5-[(4-chlorophenyl)methyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H17BrClNO5/c28-16-9-7-15(8-10-16)22-20-21(26(34)30(25(20)33)13-14-5-11-17(29)12-6-14)27(35-22)23(31)18-3-1-2-4-19(18)24(27)32/h1-12,20-22H,13H2 |
Clave InChI |
WRKVOYLBJLJCQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Br)C(=O)N(C4=O)CC6=CC=C(C=C6)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Br)C(=O)N(C4=O)CC6=CC=C(C=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B401401.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B401402.png)

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B401405.png)

![3,5-Dibromo-2-{[(2,4-dichlorophenyl)methyl]oxy}benzaldehyde {4-[(2,5-dimethylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B401408.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B401409.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B401412.png)
![4-amino-N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B401413.png)

![(2-{[2-(naphthalen-1-yloxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B401419.png)
![4-Bromobenzaldehyde [4-(4-benzylpiperidin-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B401420.png)
![2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B401421.png)
